molecular formula C9H8O B1666309 Acrylophenone CAS No. 768-03-6

Acrylophenone

Cat. No.: B1666309
CAS No.: 768-03-6
M. Wt: 132.16 g/mol
InChI Key: KUIZKZHDMPERHR-UHFFFAOYSA-N
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Description

Acrylophenone, also known as 1-phenyl-2-propen-1-one, is an organic compound with the molecular formula C9H8O. It is a member of the class of compounds known as chalcones, which are characterized by the presence of a phenyl group attached to an α,β-unsaturated carbonyl system. This compound is a yellow crystalline solid that is used in various chemical synthesis processes due to its reactive nature.

Biochemical Analysis

Biochemical Properties

Acrylophenone plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. One of the primary interactions of this compound is with thiol groups present in proteins and enzymes. The compound acts as a thiol alkylator, forming covalent bonds with thiol groups, which can lead to the inhibition of enzyme activity . This interaction is particularly relevant in the context of cancer treatment, where this compound derivatives have been shown to exhibit cytotoxic effects on malignant cells by inhibiting key enzymes involved in cellular metabolism .

Cellular Effects

This compound has been observed to exert various effects on different types of cells and cellular processes. In cancer cells, this compound induces cytotoxicity by disrupting cellular metabolism and inhibiting mitochondrial respiration . This disruption leads to a decrease in ATP production, ultimately causing cell death. Additionally, this compound has been shown to affect cell signaling pathways, particularly those involved in cell proliferation and apoptosis. By inhibiting these pathways, this compound can effectively reduce the growth and survival of cancer cells .

Molecular Mechanism

The molecular mechanism of action of this compound involves its ability to form covalent bonds with thiol groups in proteins and enzymes. This interaction leads to the inhibition of enzyme activity, particularly those enzymes involved in cellular respiration and metabolism . This compound also affects gene expression by modulating the activity of transcription factors and other regulatory proteins. This modulation can result in changes in the expression of genes involved in cell proliferation, apoptosis, and other critical cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light or high temperatures . Long-term studies have shown that this compound can have sustained cytotoxic effects on cancer cells, with the extent of these effects depending on the duration of exposure and the concentration of the compound . Additionally, this compound’s stability and efficacy can be influenced by the presence of other chemicals and environmental factors .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, this compound has been shown to exhibit minimal toxicity and can effectively inhibit tumor growth . At higher doses, the compound can cause adverse effects, including liver and kidney damage, as well as gastrointestinal disturbances . These toxic effects are likely due to the compound’s ability to form covalent bonds with proteins and enzymes, leading to widespread disruption of cellular functions .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to its role as a thiol alkylator. The compound interacts with enzymes involved in cellular respiration and metabolism, leading to the inhibition of key metabolic processes . Additionally, this compound can affect metabolic flux and metabolite levels by modulating the activity of enzymes and other regulatory proteins . These interactions can result in changes in the overall metabolic profile of cells, particularly in the context of cancer metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with various transporters and binding proteins . The compound can be taken up by cells via passive diffusion or active transport mechanisms, depending on the specific cell type and environmental conditions . Once inside the cell, this compound can accumulate in specific compartments, such as the mitochondria and endoplasmic reticulum, where it exerts its cytotoxic effects .

Subcellular Localization

The subcellular localization of this compound is critical to its activity and function. The compound is primarily localized in the mitochondria and endoplasmic reticulum, where it interacts with key enzymes involved in cellular respiration and metabolism . This compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific cellular compartments . These interactions are essential for the compound’s ability to exert its cytotoxic effects on cancer cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: Acrylophenone can be synthesized through several methods, including the Claisen-Schmidt condensation reaction. This reaction involves the condensation of benzaldehyde with acetone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods: In industrial settings, this compound is produced on a larger scale using similar condensation reactions. The process involves the careful control of reaction conditions to maximize yield and purity. The use of catalysts and optimized reaction parameters ensures efficient production.

Chemical Reactions Analysis

Types of Reactions: Acrylophenone undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form benzoic acid and other oxidation products.

    Reduction: Reduction of this compound typically yields 1-phenyl-2-propanol.

    Substitution: this compound can undergo nucleophilic addition reactions, where nucleophiles add to the carbonyl carbon.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines and alcohols can react with this compound under acidic or basic conditions.

Major Products Formed:

    Oxidation: Benzoic acid and other carboxylic acids.

    Reduction: 1-Phenyl-2-propanol.

    Substitution: Various substituted chalcones and related compounds.

Scientific Research Applications

Acrylophenone has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with therapeutic properties.

    Industry: Utilized in the production of polymers, resins, and other industrial materials.

Comparison with Similar Compounds

Acrylophenone is similar to other chalcones and α,β-unsaturated carbonyl compounds. Some similar compounds include:

    Benzylideneacetone: Another chalcone with similar reactivity.

    Cinnamaldehyde: An α,β-unsaturated aldehyde with comparable chemical properties.

    Acetophenone: A related ketone with a phenyl group attached to the carbonyl carbon.

Uniqueness: this compound’s unique reactivity and versatility make it a valuable compound in various chemical synthesis processes. Its ability to undergo multiple types of reactions, including oxidation, reduction, and substitution, highlights its importance in organic chemistry.

Properties

IUPAC Name

1-phenylprop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O/c1-2-9(10)8-6-4-3-5-7-8/h2-7H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUIZKZHDMPERHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

26742-84-7
Record name Poly(vinyl phenyl ketone)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26742-84-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID30227607
Record name 3-Oxo-3-phenylpropene
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Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

768-03-6
Record name 1-Phenyl-2-propen-1-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=768-03-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 3-Oxo-3-phenylpropene
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Record name Acrylophenone
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Record name 3-Oxo-3-phenylpropene
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Record name 1-phenyl-2-propen-1-one
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Record name 1-PHENYLPROPENONE
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Synthesis routes and methods I

Procedure details

N-(2-benzoylethyl)-N,N,N-trimethylammonium iodide (5.0 g) was suspended in water (400 ml) and the mixture passed through the CMR (15 ml/min; 90°-95° C.; atmospheric pressure) and the hot product collected in a mixture of ice (250 g) and diethyl ether (100 ml), in a flask which was cooled in an ice bath. The ether phase was separated and the aqueous extracted with ether (3×150 ml). The pooled organic phase was dried over anhydrous sodium sulphate and evaporated to dryness, affording phenylvinyl ketone as a colourless oil (1.95 g; 94% yield) in high purity, according to the 1H NMR spectrum; cf ref.15, where a yield of 51% was obtained.
Quantity
5 g
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Reaction Step One
Name
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400 mL
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Reaction Step Two
Yield
94%

Synthesis routes and methods II

Procedure details

Benzalacetone and benzalacetophenone
Quantity
0 (± 1) mol
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Synthesis routes and methods III

Procedure details

Benzene (1 mL), acryloyl chloride (0.4 mL), and aluminium chloride (0.33 g) were added to dichloromethane (4 mL), followed by stirring at 0° C. for 2 hours. After reaction, 1 N hydrochloric acid and dichlormethane (5 mL) were added in order. The organic phase was concentrated. The obtained residue was applied to a silica gel column to obtain the title compound (120 mg).
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
0.4 mL
Type
reactant
Reaction Step One
Quantity
0.33 g
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reactant
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4 mL
Type
solvent
Reaction Step One
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0 (± 1) mol
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reactant
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5 mL
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Acrylophenone
Reactant of Route 2
Acrylophenone
Reactant of Route 3
Acrylophenone
Reactant of Route 4
Acrylophenone
Reactant of Route 5
Acrylophenone
Reactant of Route 6
Reactant of Route 6
Acrylophenone
Customer
Q & A

Q1: What is the molecular formula and weight of acrylophenone?

A1: this compound has the molecular formula C9H8O and a molecular weight of 132.16 g/mol.

Q2: Which spectroscopic techniques are commonly used to characterize this compound derivatives?

A2: Researchers frequently employ UV-Visible spectroscopy, FT-IR spectroscopy, and NMR (1H and 13C) spectroscopy to characterize this compound derivatives. [, , , , ]

Q3: What is the primary synthetic route for preparing this compound derivatives?

A3: The Claisen-Schmidt condensation reaction between acetophenone and various substituted benzaldehydes under basic conditions is the most common method for synthesizing this compound derivatives. [, , , , ]

Q4: Can alternative synthetic approaches be used to prepare this compound derivatives?

A4: Yes, this compound derivatives can be synthesized through the KHSO4-assisted Michael addition-elimination reaction of 3-(dimethylamino)-1-phenylprop-2-en-1-ones with diamines in water. [] Additionally, hexamethylenetetramine can be used as an inexpensive Mannich reagent in the synthesis of acrylophenones. []

Q5: Does this compound undergo any characteristic rearrangements?

A5: Yes, 3,3-bis(alkylthio)-2-methyl-1-arylprop-2-en-1-ones, a class of this compound derivatives, undergo base-catalyzed rearrangements to produce 3-alkylthio-2-alkylthiomethylacrylophenones. [, ]

Q6: What are some of the reported biological activities of this compound derivatives?

A6: Research suggests this compound derivatives exhibit a variety of biological activities, including spermicidal, [, ] anti-microtubular, [, , ] anti-cancer, [, , , ] and anti-oxidant properties. []

Q7: How do this compound derivatives exert their anti-microtubular activity?

A7: Similar to colchicine, this compound derivatives disrupt the microtubule system, affecting various cellular processes, such as lipoprotein secretion. [, ]

Q8: What is the mechanism of action for the spermicidal activity of this compound derivatives?

A8: While the exact mechanism remains to be fully elucidated, studies suggest that the this compound moiety plays a crucial role in the spermicidal activity of these compounds. [, ]

Q9: Have this compound derivatives shown potential in treating hyperlipidemia?

A9: Research indicates that certain this compound derivatives, particularly those with a methoxy group on the aromatic ring, can reduce serum triglyceride, cholesterol, and phospholipid levels in rats with Triton WR 1339-induced hyperlipidemia. [, ]

Q10: Have any specific drug delivery strategies been explored for this compound derivatives?

A10: Researchers have investigated using low-density lipoprotein (LDL) as a delivery vehicle for an this compound-based antineoplastic molecule to target cancer cells selectively. [, ]

Q11: Has computational chemistry been utilized in this compound research?

A11: Yes, molecular docking studies have been performed to investigate the binding interactions of this compound derivatives with specific target proteins, such as estrogen receptors and bacterial proteins. [, , ]

Q12: How does the structure of this compound derivatives influence their activity?

A12: Studies highlight the importance of substituents on the phenyl rings in modulating the biological activity of this compound derivatives. For instance, the presence of a methoxy group can enhance anti-microtubular and normolipemic effects. [, , ] Additionally, different substituents on the this compound scaffold impact their binding affinities and interactions with target proteins. [, , ]

Q13: Have this compound derivatives been explored in materials science?

A13: Yes, certain this compound derivatives, such as 3-(9-ethyl-9H-carbazol-3yl)-1-phenylprop-2-en-1-ones, exhibit significant fluorescent properties, making them potentially suitable as biological probes. [, ]

Q14: What about the stability of this compound and its derivatives?

A14: While specific stability data for this compound and its derivatives were not detailed in the provided articles, research on related compounds like 2-(aminomethyl) acrylophenones (AMA) shows their susceptibility to degradation or metabolism in biological environments, prompting the exploration of drug delivery systems. [, ]

Q15: Has any research explored the environmental impact of this compound?

A15: None of the provided articles delved into the environmental impact or degradation pathways of this compound.

Q16: What analytical techniques are commonly used to study this compound?

A16: Researchers utilize various techniques to analyze this compound, including high-performance liquid chromatography (HPLC), gas chromatography-mass spectrometry (GC-MS), thin-layer chromatography (TLC), and elemental analysis, in addition to the spectroscopic methods mentioned earlier. [, , ]

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